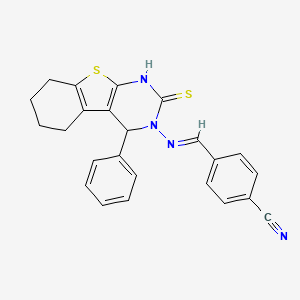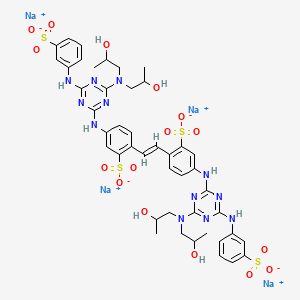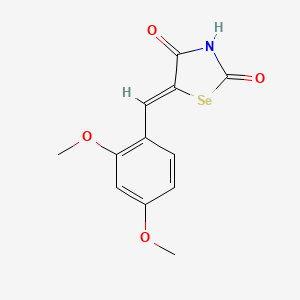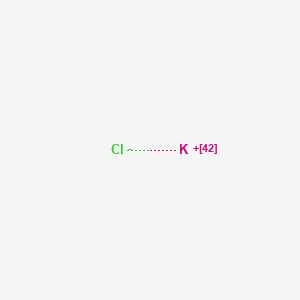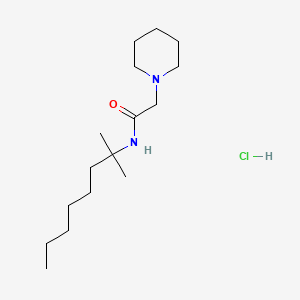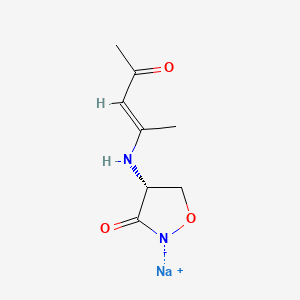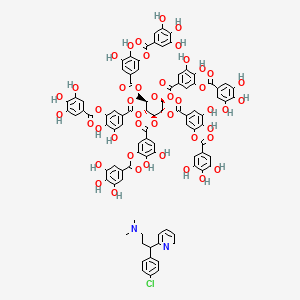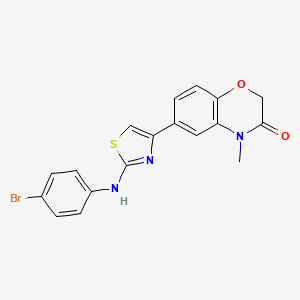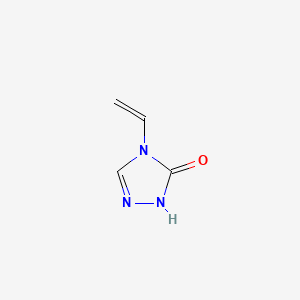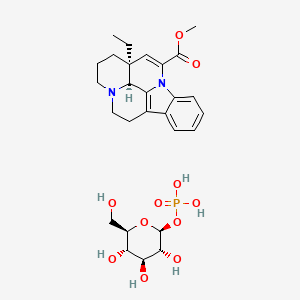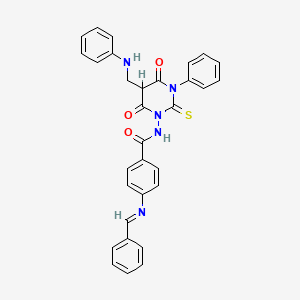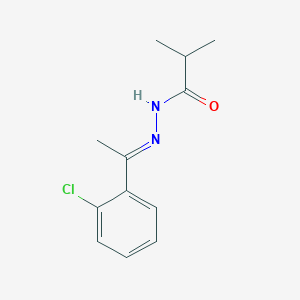
(E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the condensation of 2-chlorobenzaldehyde with 2-methylpropanoic acid hydrazide. The reaction is usually carried out in an ethanol solvent with the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound can be used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine: This compound shares a similar hydrazide structure but with different substituents, leading to distinct biological activities.
Hydrazones: These compounds, like (E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide, exhibit a variety of biological and pharmacological characteristics.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its chlorophenyl group, for instance, can participate in unique substitution reactions, differentiating it from other hydrazides.
Eigenschaften
CAS-Nummer |
133662-15-4 |
|---|---|
Molekularformel |
C12H15ClN2O |
Molekulargewicht |
238.71 g/mol |
IUPAC-Name |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-methylpropanamide |
InChI |
InChI=1S/C12H15ClN2O/c1-8(2)12(16)15-14-9(3)10-6-4-5-7-11(10)13/h4-8H,1-3H3,(H,15,16)/b14-9+ |
InChI-Schlüssel |
HUNSWBDYZGCGEF-NTEUORMPSA-N |
Isomerische SMILES |
CC(C)C(=O)N/N=C(\C)/C1=CC=CC=C1Cl |
Kanonische SMILES |
CC(C)C(=O)NN=C(C)C1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


